![molecular formula C12H12O3 B097074 3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione CAS No. 15809-22-0](/img/structure/B97074.png)
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione, commonly known as curcumin, is a natural phenolic compound derived from the rhizome of turmeric plant (Curcuma longa Linn). It has been used for centuries in traditional Ayurvedic medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention from the scientific community due to its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3). Curcumin also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
Curcumin has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial effects. It has also been shown to modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Curcumin has been shown to improve lipid metabolism and reduce oxidative stress, which may have potential in the treatment of cardiovascular diseases and diabetes.
Advantages And Limitations For Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, low cost, and availability. However, curcumin has poor solubility in water, which can limit its use in certain experiments. Curcumin also exhibits low bioavailability, which can limit its therapeutic efficacy in vivo.
Future Directions
For curcumin research include improving its bioavailability and developing novel delivery systems to enhance its therapeutic efficacy. Curcumin analogs and derivatives with improved pharmacokinetic properties may also be developed. Further studies are needed to elucidate the mechanisms of action of curcumin and its potential therapeutic applications in various diseases.
Synthesis Methods
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method for obtaining curcumin is by extraction from turmeric using organic solvents such as ethanol, methanol, or acetone. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base catalyst. Biotransformation of curcumin can be achieved by using microorganisms such as Bacillus sp. and Pseudomonas sp.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, diabetes, and arthritis. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of these diseases. Curcumin has also been shown to have neuroprotective effects and may have potential in the treatment of depression and anxiety.
properties
CAS RN |
15809-22-0 |
---|---|
Product Name |
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione |
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C12H12O3/c1-8(13)11(9(2)14)7-10-5-3-4-6-12(10)15/h3-7,15H,1-2H3 |
InChI Key |
DDMYUHBSCSXTAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
Other CAS RN |
15809-22-0 |
synonyms |
3-[(2-hydroxyphenyl)methylidene]pentane-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.